2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid
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Overview
Description
2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid is a chemical compound with the molecular formula C10H10N2O6 and a molecular weight of 254.2 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid typically involves the reaction of 4-methoxy-3-nitroaniline with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation; mild to moderate temperatures.
Substitution: Nucleophiles such as halides, amines; solvents like ethanol or methanol.
Major Products Formed
Oxidation: Nitro and carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxy-3-nitrophenyl)amino]acetic acid
- 2-[(4-Methoxy-3-nitrophenyl)carbamoyl]acetic acid
- 2-[(4-Methoxy-3-nitrophenyl)thio]acetic acid
Uniqueness
2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitro groups allow for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-[(4-methoxy-3-nitrobenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-18-8-3-2-6(4-7(8)12(16)17)10(15)11-5-9(13)14/h2-4H,5H2,1H3,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYJLPHGQAHEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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